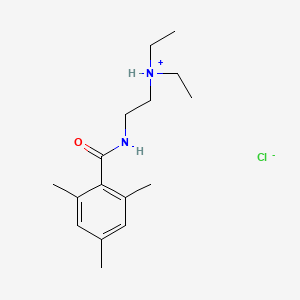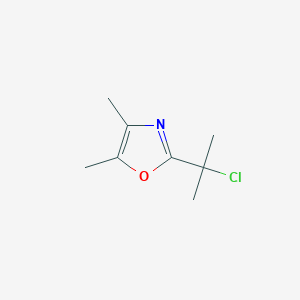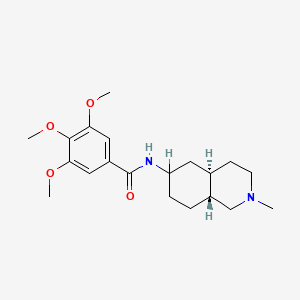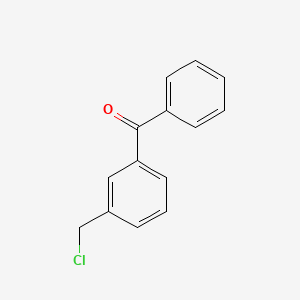![molecular formula C7H6N4O2S B13762347 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine CAS No. 56488-29-0](/img/structure/B13762347.png)
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylthio-1H-imidazole-4-carbaldehyde with hydrazine hydrate in the presence of a suitable oxidizing agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[1,5-a]pyrazine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfur atom may also play a role in modulating the compound’s activity by influencing its electronic properties and reactivity.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities.
Imidazo[1,5-a]pyrimidines: Structural analogs with potential therapeutic applications.
Imidazo[1,5-a]pyridines: Versatile compounds with unique optical and biological properties.
Uniqueness
3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine stands out due to its unique combination of sulfur and nitrogen atoms within the heterocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
56488-29-0 |
|---|---|
分子式 |
C7H6N4O2S |
分子量 |
210.22 g/mol |
IUPAC 名称 |
3-methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6N4O2S/c1-14-7-9-6(11(12)13)5-4-8-2-3-10(5)7/h2-4H,1H3 |
InChI 键 |
BWRBVGWJITUUMA-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C2N1C=CN=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














